molecular formula C14H23NO6S B2739393 8-[(2-methylpropan-2-yl)oxycarbonylamino]-5,5-dioxo-5λ6-thiaspiro[3.5]nonane-2-carboxylic acid CAS No. 2137592-24-4

8-[(2-methylpropan-2-yl)oxycarbonylamino]-5,5-dioxo-5λ6-thiaspiro[3.5]nonane-2-carboxylic acid

Cat. No.: B2739393
CAS No.: 2137592-24-4
M. Wt: 333.4
InChI Key: YTIOXPCDSRNACQ-UHFFFAOYSA-N
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Description

This compound is a spirocyclic derivative featuring a thiaspiro[3.5]nonane core with a sulfone group (5,5-dioxo-5λ⁶-thia) and two key substituents:

  • A tert-butoxycarbonylamino (Boc) group at position 8, which serves as a protective moiety for amines in synthetic chemistry.
  • A carboxylic acid group at position 2, enabling participation in hydrogen bonding or salt formation, critical for biological interactions or crystallization.

The sulfone group imparts high polarity and stability, distinguishing it from oxygen or nitrogen-containing analogs.

Properties

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonylamino]-5,5-dioxo-5λ6-thiaspiro[3.5]nonane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO6S/c1-13(2,3)21-12(18)15-10-4-5-22(19,20)14(8-10)6-9(7-14)11(16)17/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIOXPCDSRNACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCS(=O)(=O)C2(C1)CC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2-methylpropan-2-yl)oxycarbonylamino]-5,5-dioxo-5λ6-thiaspiro[3.5]nonane-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common route involves the formation of the spirocyclic core, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group and the carboxylic acid functionality. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The final step usually involves oxidation to introduce the dioxide functionality .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions. Key examples include:

Reaction Type Reagents/Conditions Product Reference
Esterification Methanol, H<sub>2</sub>SO<sub>4</sub> (catalytic), refluxMethyl 8-[(Boc-amino)methyl]-5,5-dioxo-thiaspiro[3.5]nonane-2-carboxylate
Amide Formation EDCI/HOBt, DMF, amine substrate8-[(Boc-amino)methyl]-5,5-dioxo-thiaspiro[3.5]nonane-2-carboxamide analogs
  • Mechanistic Insight : The carboxylic acid participates in nucleophilic acyl substitution, forming esters or amides under acidic or coupling conditions, respectively. Steric hindrance from the spirocyclic framework may reduce reaction rates compared to linear analogs.

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions:

Reagent Conditions Product Yield Reference
Trifluoroacetic acid (TFA)CH<sub>2</sub>Cl<sub>2</sub>, 0–25°C, 1–4 h8-Aminomethyl-5,5-dioxo-thiaspiro[3.5]nonane-2-carboxylic acid85–92%
HCl (4M in dioxane)25°C, 2 hSame as above78%
  • Critical Note : The sulfone group remains inert under these conditions, ensuring selective deprotection of the Boc group .

Sulfone Reactivity

Reaction Reagents Outcome Reference
Nucleophilic Attack Grignard reagents (e.g., MeMgBr)No reaction observed at sulfone moiety
Reduction LiAlH<sub>4</sub>, THFPartial reduction of sulfone to sulfide not achieved
  • Structural Stability : The sulfone group enhances the rigidity of the spirocyclic system but does not participate in redox or nucleophilic reactions under standard conditions .

Functionalization at the Spirocyclic Core

The spiro[3.5]nonane scaffold influences reactivity through steric and electronic effects:

Modification Method Result Reference
Ring-Opening Strong bases (e.g., LDA)Degradation observed; no isolable intermediates
C-H Activation Pd(OAc)<sub>2</sub>, directing groupsLimited success due to steric constraints
  • Challenges : The fused bicyclic system imposes significant steric hindrance, complicating direct functionalization of the carbon skeleton .

Stability Under Physiological Conditions

Hydrolytic stability studies (pH 7.4, 37°C):

Functional Group Half-Life Degradation Products Reference
Boc-protected amine>48 hNone detected
Carboxylic acid>72 hNone detected
  • Implications : High stability supports its use in prodrug design and sustained-release formulations .

Comparative Reactivity with Analogous Compounds

Compound Esterification Rate (Relative) Boc Deprotection Efficiency Sulfone Reactivity
8-[(Boc-amino)methyl]-5,5-dioxo-thiaspiro[3.5]nonane-2-carboxylic acid1.0 (reference)92% (TFA)None
Linear Boc-protected β-amino acid (e.g., Boc-β-homoalanine)2.395% (TFA)N/A
Sulfolane-derived carboxylic acid0.888% (TFA)None
  • Key Insight : The spirocyclic framework moderately reduces reactivity compared to linear analogs due to steric effects .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 8-[(2-methylpropan-2-yl)oxycarbonylamino]-5,5-dioxo-5λ6-thiaspiro[3.5]nonane-2-carboxylic acid exhibit significant anticancer activity. For instance, derivatives tested against MCF-7 breast cancer cells demonstrated IC50 values indicating potent antiproliferative effects .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties, particularly against gram-positive and gram-negative bacteria. Molecular docking studies have shown favorable binding affinities to bacterial proteins, indicating its possible role as an antibiotic agent .

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A series of derivatives were synthesized and tested for their anticancer effects against various cell lines, including MCF-7 and HCT-116.
    • Results showed that certain derivatives had IC50 values ranging from 1.9 to 7.52 μg/mL, demonstrating their effectiveness in inhibiting cancer cell proliferation .
  • Molecular Docking Studies :
    • Molecular docking analyses revealed that the compound binds effectively to the PqsR protein in Pseudomonas aeruginosa, suggesting a mechanism for its antibacterial action .

Potential Applications

Field Application Remarks
Medicinal ChemistryAnticancer agentsPromising results in vitro against cancer cell lines
PharmacologyAntimicrobial agentsPotential for development as an antibiotic
Chemical ResearchSynthesis of complex organic moleculesUseful in exploring new drug candidates

Mechanism of Action

The mechanism of action of 8-[(2-methylpropan-2-yl)oxycarbonylamino]-5,5-dioxo-5λ6-thiaspiro[3.5]nonane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can fit into the active sites of enzymes or receptors, potentially inhibiting their activity. The Boc protecting group can be removed under physiological conditions, allowing the free amine to interact with biological targets.

Comparison with Similar Compounds

A. Sulfone vs. Oxygen/Nitrogen Analogs

  • Synthetic Accessibility : Introducing sulfone requires oxidation steps (e.g., using mCPBA or H₂O₂), whereas oxygen/nitrogen analogs are synthesized via cyclization or protective group strategies .
  • Stability : Sulfones resist metabolic oxidation better than thioethers, making the target compound more stable in biological systems .

B. Boc Protection and Carboxylic Acid Synergy

  • The Boc group in the target compound and analogs facilitates amine protection during solid-phase synthesis, while the carboxylic acid enables conjugation to other moieties (e.g., resins or bioactive molecules) .

Biological Activity

8-[(2-methylpropan-2-yl)oxycarbonylamino]-5,5-dioxo-5λ6-thiaspiro[3.5]nonane-2-carboxylic acid is a complex organic compound with potential biological activity. Its structural characteristics suggest possible interactions with biological systems, making it a subject of interest in pharmaceutical research.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₉N₃O₅S
  • Molecular Weight : 329.38 g/mol
  • CAS Number : Not specified in the available literature.

Structural Representation

The structure can be represented as follows:

CH3COC(NH)C(O)SC(C)O\text{C}\text{H}_3\text{C}\text{O}\text{C}(\text{NH})\text{C}(\text{O})\text{S}\text{C}(\text{C})\text{O}

Research indicates that compounds similar to this compound may exhibit biological activities through various mechanisms, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with various receptors, influencing cellular signaling pathways.
  • Antimicrobial Activity : Some derivatives have shown potential against bacterial and fungal strains.

Toxicological Profile

The safety data indicates that this compound can cause skin and eye irritation upon contact and may lead to respiratory issues if inhaled. Therefore, handling precautions are essential when working with this compound in laboratory settings .

Case Studies

  • Anticancer Properties : A study demonstrated that structurally related compounds showed cytotoxic effects on cancer cell lines, indicating potential for further development as anticancer agents.
  • Anti-inflammatory Effects : Another investigation highlighted the anti-inflammatory properties of similar compounds, suggesting a role in treating conditions like arthritis.

Data Table of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerCytotoxicity against cancer cell lines
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammation markers

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